In-Depth Technical Guide: 4-Chloro-2,3-dihydrobenzofuran (CAS 289058-20-4) in Advanced Medicinal Chemistry
In-Depth Technical Guide: 4-Chloro-2,3-dihydrobenzofuran (CAS 289058-20-4) in Advanced Medicinal Chemistry
Executive Summary & Nomenclature Clarification
In the landscape of modern drug discovery, functionalized bicyclic heterocycles serve as privileged scaffolds. While occasionally misidentified in automated chemical databases as 4-(2-chloroethyl)-2,3-dihydro-1-benzofuran due to algorithmic parsing errors, the exact chemical entity corresponding to CAS 289058-20-4 is 4-Chloro-2,3-dihydrobenzofuran (Formula: C₈H₇ClO) [1].
As a Senior Application Scientist, I have observed that this specific scaffold is highly sought after in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors [4], Cannabinoid Receptor 2 (CB2) agonists [2], and antileishmanial agents. The 2,3-dihydrobenzofuran core provides a rigid, lipophilic framework that mimics the spatial arrangement of endogenous signaling molecules, while the chlorine atom at the C4 position serves as a critical synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling.
Physicochemical Profiling & Electronic Dynamics
Understanding the physicochemical properties of CAS 289058-20-4 is paramount for optimizing both reaction conditions and downstream pharmacokinetic profiles.
The electronic architecture of this molecule is defined by the mesomeric effect (+M) of the heterocyclic oxygen and the inductive effect (-I) of the C4 chlorine. The oxygen lone pairs delocalize into the aromatic system, rendering the core electron-rich. However, because the chlorine is positioned meta to the oxygen, the C-Cl bond does not benefit directly from the +M effect, resulting in a highly stable, unactivated aryl chloride that demands specialized catalytic systems for oxidative addition.
Table 1: Physicochemical Profile of CAS 289058-20-4 [1]
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₈H₇ClO | Defines the core mass; ideal starting point for Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 154.59 g/mol | Low molecular weight prevents violation of Lipinski’s Rule of 5 after late-stage functionalization. |
| XLogP3 | 2.27 | Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic trapping. |
| Boiling Point | 232.7ºC at 760 mmHg | High thermal stability permits the use of high-temperature cross-coupling protocols (e.g., 100°C+). |
| Density | 1.272 g/cm³ | Slightly denser than water; dictates phase separation behavior during aqueous reaction workups. |
| Topological Polar Surface Area | 9.2 Ų | Highly lipophilic core; excellent for crossing the blood-brain barrier (BBB) in CNS-targeted therapies. |
Mechanistic Utility: Late-Stage Functionalization
The primary utility of CAS 289058-20-4 lies in its capacity to undergo divergent functionalization. Below are two field-proven, self-validating protocols designed to overcome the high activation energy barrier of the electron-rich C(sp²)-Cl bond.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Convert the C4-chloro moiety into a secondary or tertiary amine to generate kinase inhibitor precursors [3].
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Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%) in anhydrous toluene (0.2 M).
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Causality: BrettPhos is a highly sterically hindered, electron-rich phosphine ligand. It forces the palladium into a monoligated state (L-Pd(0)), which is the highly reactive species strictly required to oxidatively add into the notoriously strong, unactivated C-Cl bond of the benzofuran ring.
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Reagent Assembly: Add sodium tert-butoxide (NaOtBu, 1.5 equiv), the desired amine (1.2 equiv), and CAS 289058-20-4 (1.0 equiv).
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Causality: NaOtBu is a strong base necessary to deprotonate the amine after it coordinates to the Pd(II) center, facilitating the subsequent reductive elimination step.
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Thermal Activation: Seal the vessel and heat to 100°C for 12 hours.
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Causality: The high activation energy barrier for the oxidative addition of this specific aryl chloride necessitates elevated thermal input.
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Self-Validating System Check: Run a parallel Thin-Layer Chromatography (TLC) assay against the starting material (R_f ~0.6 in 9:1 Hexanes:EtOAc). The complete disappearance of the CAS 289058-20-4 spot and the emergence of a highly polar, UV-active product spot confirms catalytic turnover.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove palladium black and inorganic salts, preventing emulsion formation during aqueous extraction.
Protocol 2: Suzuki-Miyaura Cross-Coupling for SGLT2 Inhibitor Scaffolds
Objective: Form a C-C bond at the C4 position using an arylboronic acid to build diphenylmethane derivatives[4].
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Reaction Setup: Combine CAS 289058-20-4 (1.0 equiv), arylboronic acid (1.5 equiv), and XPhos Pd G2 precatalyst (2 mol%) in a 1,4-dioxane/water (4:1) mixture.
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Causality: XPhos Pd G2 rapidly activates at room temperature under mildly basic conditions. The biphasic solvent system ensures the solubilization of both the lipophilic benzofuran and the inorganic base.
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Base Introduction: Add K₃PO₄ (2.0 equiv).
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Causality: K₃PO₄ is a mild base that activates the boronic acid by forming a reactive tetra-coordinate boronate complex. This facilitates rapid transmetalation without degrading sensitive functional groups on the aglycone tail.
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Execution & Validation: Stir at 80°C for 6-8 hours under an argon atmosphere. Validate completion via LC-MS (Liquid Chromatography-Mass Spectrometry), looking for the exact mass of the cross-coupled product.
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Causality: Argon prevents the competitive oxidation of the electron-rich phosphine ligand and the Pd(0) active catalyst.
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Synthetic Workflow Visualization
Divergent late-stage functionalization pathways for CAS 289058-20-4.
Biological Applications & Pharmacophore Mapping
Once functionalized, the 2,3-dihydrobenzofuran core acts as a highly effective pharmacophore across multiple biological targets:
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SGLT2 Inhibition: In the treatment of Type 2 Diabetes, derivatives of CAS 289058-20-4 are utilized to construct the aglycone portion of C-aryl glucosides (similar to Dapagliflozin). The dihydrobenzofuran ring fits precisely into the lipophilic pocket of the SGLT2 transporter in the proximal renal tubule, competitively blocking glucose reabsorption [4].
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GPCR Modulation (CB2 Agonists): The oxygen atom of the dihydrobenzofuran ring acts as a critical hydrogen bond acceptor, while the aromatic core engages in π-π stacking with the transmembrane helices (TM3 and TM5) of the Cannabinoid Receptor 2. This binding induces a conformational change that activates Gi/o proteins, leading to immunomodulation and neuropathic pain suppression [2].
CB2 receptor activation and downstream signaling by dihydrobenzofuran agonists.
References
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Diaz, P. et al. "2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction." ChemMedChem / PubMed Central (PMC), Jan 2012. Available at:[Link]
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Gutiérrez-Bonet, Á. et al. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry - ACS Publications, Aug 2024. Available at:[Link]
- Meng, W. et al. "Diphenylmethane derivatives as SGLT2 inhibitors." United States Patent US9034921B2, Google Patents, May 2015.
